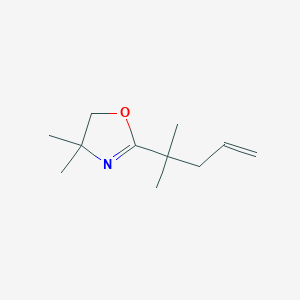
1-Octadecanamine, N-heptadecyl-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecanamine, N-heptadecyl-N-hydroxy- is a long-chain amine with the molecular formula C35H73NO. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chains, making it useful in various industrial and scientific applications .
Méthodes De Préparation
The synthesis of 1-Octadecanamine, N-heptadecyl-N-hydroxy- typically involves the reaction of octadecanamine with heptadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature to achieve the desired yield .
Analyse Des Réactions Chimiques
1-Octadecanamine, N-heptadecyl-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Applications De Recherche Scientifique
1-Octadecanamine, N-heptadecyl-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and anti-static agents.
Mécanisme D'action
The mechanism of action of 1-Octadecanamine, N-heptadecyl-N-hydroxy- involves its interaction with hydrophobic surfaces and molecules. Its long hydrocarbon chains allow it to embed into lipid bilayers, making it effective in disrupting cell membranes or enhancing the solubility of hydrophobic compounds. The molecular targets and pathways involved include lipid membranes and hydrophobic drug molecules.
Comparaison Avec Des Composés Similaires
1-Octadecanamine, N-heptadecyl-N-hydroxy- can be compared with other long-chain amines such as:
Octadecylamine: Similar in structure but lacks the hydroxyl group, making it less hydrophilic.
Stearylamine: Another long-chain amine with similar applications but different reactivity due to the absence of the hydroxyl group.
Hexadecylamine: Shorter chain length, resulting in different physical properties and applications. The uniqueness of 1-Octadecanamine, N-heptadecyl-N-hydroxy- lies in its combination of long hydrocarbon chains and the presence of a hydroxyl group, which enhances its amphiphilic properties.
Propriétés
Numéro CAS |
124409-29-6 |
|---|---|
Formule moléculaire |
C35H73NO |
Poids moléculaire |
524.0 g/mol |
Nom IUPAC |
N-heptadecyl-N-octadecylhydroxylamine |
InChI |
InChI=1S/C35H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-35H2,1-2H3 |
Clé InChI |
ZRPOKHXBOZQSOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


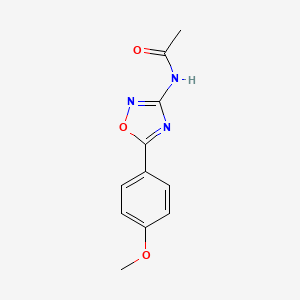

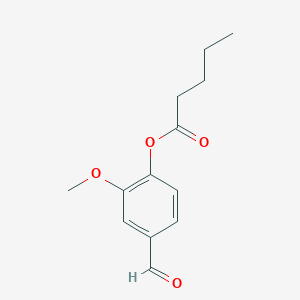
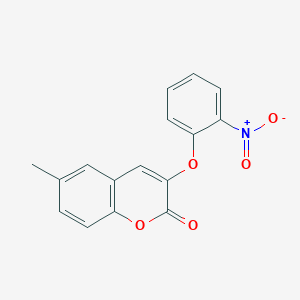
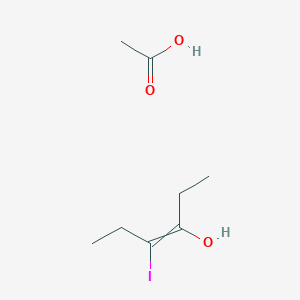
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)

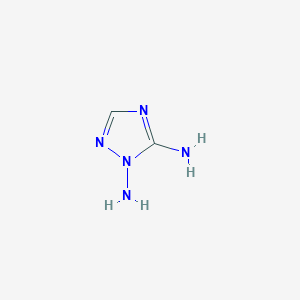
![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
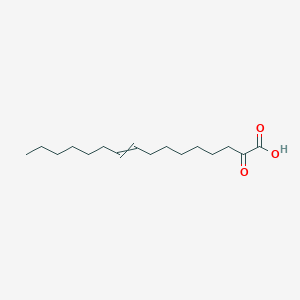

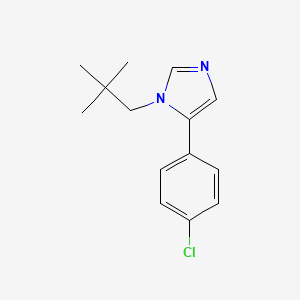
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
